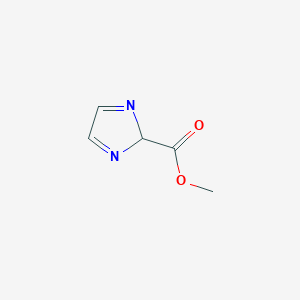
3,4-Dimethoxybenzimidohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxybenzimidohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzimidohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzimidohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Product Isolation: The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,4-Dimethoxybenzimidohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
3,4-Dimethoxybenzimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3,4-Dimethoxybenzimidohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Benzimidohydrazide: The parent compound without methoxy groups.
2-Ethoxybenzimidohydrazide: A similar compound with an ethoxy group instead of methoxy groups.
Uniqueness
3,4-Dimethoxybenzimidohydrazide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
N'-amino-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12) |
InChI 键 |
ZIQGUXSQIQDBHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=NN)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)








![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)
